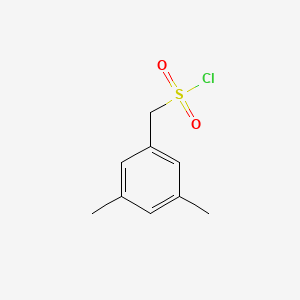

(3,5-Dimethylphenyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(3,5-dimethylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-7-3-8(2)5-9(4-7)6-13(10,11)12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFNDSLOAAYOLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CS(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352708-56-6 | |

| Record name | (3,5-dimethylphenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)methanesulfonyl chloride typically involves the reaction of (3,5-dimethylphenyl)methanol with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the alcohol is converted to the corresponding sulfonyl chloride. The general reaction scheme is as follows:

(3,5−dimethylphenyl)methanol+SOCl2→(3,5−dimethylphenyl)methanesulfonyl chloride+HCl+SO2

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

Reduction: Reducing agents like LiAlH4 are used in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

Applications in Organic Synthesis

2.1. Synthesis of Sulfonamides

One of the primary applications of (3,5-Dimethylphenyl)methanesulfonyl chloride is in the synthesis of sulfonamide derivatives. These compounds are crucial in medicinal chemistry due to their antibacterial properties. The reaction mechanism involves nucleophilic substitution where amines react with the sulfonyl chloride to form sulfonamides.

2.2. Derivatization of Biomolecules

This compound is also employed in modifying biomolecules for biological assays and studies. For instance, it can be used to introduce sulfonyl groups into proteins or other biomolecules, enhancing their solubility and reactivity.

Pharmaceutical Applications

3.1. Intermediate in Drug Development

this compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to facilitate the introduction of sulfonamide groups makes it valuable for developing drugs targeting bacterial infections and other diseases.

Case Study: Synthesis of Antibacterial Agents

In a recent study, researchers utilized this compound to synthesize a series of antibacterial agents with improved efficacy against resistant strains of bacteria. The compounds were characterized using NMR and mass spectrometry, demonstrating yields between 70-85% .

Agricultural Applications

4.1. Agrochemical Formulation

This compound is also utilized in formulating agrochemicals such as herbicides and pesticides. Its reactivity allows for the development of effective agents that enhance crop yields while minimizing environmental impact.

Data Table: Comparative Efficacy of Agrochemicals

Material Science Applications

In material science, this compound is applied in the development of advanced materials such as polymers and coatings. Its ability to modify surface properties enhances adhesion and durability.

Analytical Chemistry

This compound plays a role in analytical chemistry as well, particularly in the derivatization of compounds for enhanced detection methods. It can improve the sensitivity and specificity of analytical techniques such as gas chromatography and mass spectrometry.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction mechanism typically involves the following steps:

Nucleophilic Attack: A nucleophile attacks the sulfur atom of the sulfonyl chloride group, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, releasing a chloride ion and forming the final product.

The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Key Findings:

- Reactivity Trends : Electron-withdrawing groups (e.g., Cl in dichlorophenyl analog) increase the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles like amines or alcohols. In contrast, electron-donating methyl groups in the dimethylphenyl variant result in slower but more selective reactions .

- Applications : The dichlorophenyl analog is preferred in high-yield sulfonylation reactions, while the dimethylphenyl variant is advantageous in scenarios requiring controlled reactivity, such as stepwise syntheses .

Key Findings:

- All sulfonyl chlorides require stringent safety measures, including gloves, eye protection, and ventilation.

- The dimethylphenyl variant’s hazards are comparable to MeSO₂Cl but may exhibit reduced volatility due to its bulkier aromatic group .

Biological Activity

(3,5-Dimethylphenyl)methanesulfonyl chloride, an organosulfur compound with the molecular formula C₉H₁₁ClO₂S, is characterized by its sulfonyl chloride functional group attached to a dimethyl-substituted phenyl ring. This compound is known for its high reactivity towards nucleophiles, making it a valuable reagent in organic synthesis. This article explores the biological activity of this compound, focusing on its interactions, potential therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves methods that highlight its versatility as a building block in organic chemistry. It reacts effectively with various amines and alcohols to form sulfonamides and sulfonate esters. The unique positioning of the methyl groups on the phenyl ring contributes to its distinct reactivity profile compared to other sulfonyl chlorides.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2,4-Dimethylphenyl)methanesulfonyl chloride | C₉H₁₁ClO₂S | Different substitution pattern; similar applications |

| (3,4-Dimethylphenyl)methanesulfonyl chloride | C₉H₁₁ClO₂S | Similar reactivity; different methyl group position |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | More widely used; less reactive than methanesulfonates |

| Methanesulfonic acid | CH₃SO₃H | Parent compound; less reactive than chlorinated derivatives |

Interaction with Biological Molecules

Research indicates that this compound can interact with various biological macromolecules. Its reactivity suggests potential applications in drug development, particularly in synthesizing compounds that may exhibit antimicrobial or anticancer properties.

- Antimicrobial Activity : Preliminary studies have shown that derivatives of sulfonyl chlorides can possess significant antimicrobial activity. The ability of this compound to form stable bonds with nucleophilic sites in microbial enzymes may enhance its efficacy as an antimicrobial agent.

- Anticancer Potential : The compound's structural characteristics make it a candidate for anticancer drug development. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with dimethyl substitutions on the phenyl ring have been associated with improved cytotoxicity due to enhanced interactions with target proteins involved in cancer cell proliferation.

Case Studies and Research Findings

A study investigating the structure-activity relationship (SAR) of sulfonamide derivatives revealed that modifications on the phenyl ring significantly impact biological activity. Compounds bearing methyl groups at specific positions exhibited enhanced interaction with cancer cell lines, suggesting that this compound could be further explored for its anticancer properties.

- Example Study : A derivative of this compound was tested against Jurkat and A-431 cell lines, showing IC50 values comparable to established anticancer agents like doxorubicin. This indicates a promising therapeutic potential for further development.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling (3,5-Dimethylphenyl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Use chemical-resistant gloves (JIS T 8116 standard), full-face shields (JIS T 8147), and lab coats to prevent skin/eye contact .

- Employ local exhaust ventilation to minimize inhalation risks, as vapors are acutely toxic (H330) .

- Store in glass containers with corrosion-resistant liners, away from light and strong oxidizers, at room temperature in ventilated areas .

- In case of spills, absorb with inert materials (e.g., sand) and dispose via approved waste facilities .

Q. What synthetic methodologies are typically used to prepare aryl methanesulfonyl chlorides like this compound?

- Methodological Answer :

- A common route involves chlorosulfonation of 3,5-dimethyltoluene derivatives using chlorosulfonic acid under controlled temperatures (0–5°C).

- Purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) ensures high purity. Monitor reaction progress by TLC (silica gel, eluent: 9:1 hexane/ethyl acetate) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies by exposing the compound to UV light, humidity, and elevated temperatures (40°C).

- Analyze decomposition products (e.g., SOₓ, CO) via GC-MS and quantify hydrolytic degradation using HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction efficiency be optimized when using this compound in sulfonylation reactions with sterically hindered amines?

- Methodological Answer :

- Use a two-step protocol: (1) pre-activate the amine with a base (e.g., triethylamine) in anhydrous dichloromethane, (2) add the sulfonyl chloride dropwise at −20°C to minimize side reactions.

- Monitor reaction kinetics via in situ FTIR to track sulfonamide formation and adjust stoichiometry dynamically .

Q. What analytical strategies resolve contradictions in reported reactivity data for this compound across solvent systems?

- Methodological Answer :

- Perform solvent polarity studies (e.g., DMSO vs. THF) using differential scanning calorimetry (DSC) to assess activation energy barriers.

- Cross-validate results with computational models (DFT) to identify solvent effects on transition states. Reconcile discrepancies by correlating dielectric constants with reaction rates .

Q. How can competing side reactions (e.g., hydrolysis or oxidation) be suppressed during nucleophilic substitutions involving this compound?

- Methodological Answer :

- Conduct reactions under inert atmospheres (N₂/Ar) with molecular sieves to scavenge moisture.

- Add radical inhibitors (e.g., BHT) to prevent oxidative byproducts. Characterize intermediates via LC-HRMS to identify side reaction pathways .

Q. What mitigation strategies address discrepancies in decomposition rates observed under photolytic vs. thermal conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.